Cas no 1707734-83-5 (2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol)
![2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol structure](https://ja.kuujia.com/scimg/cas/1707734-83-5x500.png)
2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol 化学的及び物理的性質
名前と識別子
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- 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol
- 1H-Pyrazole-1-ethanol, 4-(4-iodophenoxy)-
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- インチ: 1S/C11H11IN2O2/c12-9-1-3-10(4-2-9)16-11-7-13-14(8-11)5-6-15/h1-4,7-8,15H,5-6H2
- InChIKey: PRQRBWBQQZTBFO-UHFFFAOYSA-N
- SMILES: N1(CCO)C=C(OC2=CC=C(I)C=C2)C=N1
2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509526-1g |
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol |
1707734-83-5 | 97% | 1g |
$883 | 2023-03-10 |
2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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S. Ahmed Chem. Commun., 2009, 6421-6423
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanolに関する追加情報
Research Brief on 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol (CAS: 1707734-83-5)
2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol (CAS: 1707734-83-5) is a pyrazole-based compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the role of 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol as a versatile scaffold for the design of novel bioactive molecules. The compound's unique structure, featuring a pyrazole ring and an iodo-phenoxy moiety, allows for diverse chemical modifications, making it a promising candidate for targeting various biological pathways. Researchers have explored its potential as an inhibitor of specific enzymes and receptors, with preliminary results indicating significant activity in in vitro assays.
One of the key areas of interest is the compound's interaction with kinase enzymes, which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol exhibited potent inhibitory effects against a subset of tyrosine kinases, suggesting its potential as a lead compound for anticancer drug development. The study also highlighted the compound's favorable pharmacokinetic properties, including good solubility and metabolic stability.
In addition to its kinase inhibitory activity, 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol has been investigated for its anti-inflammatory properties. A recent preclinical study reported that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cells, pointing to its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve modulation of the NF-κB signaling pathway.
The synthesis of 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol has also been optimized in recent years, with researchers developing more efficient and scalable routes. A 2022 paper in Organic Process Research & Development described a novel catalytic method that improved the yield and purity of the compound, making it more accessible for further biological evaluation. These advancements are expected to facilitate the development of new derivatives with enhanced pharmacological profiles.
Despite these promising findings, challenges remain in translating the compound's in vitro activity into clinical applications. Issues such as selectivity, toxicity, and bioavailability need to be addressed through further structure-activity relationship (SAR) studies and in vivo testing. Collaborative efforts between academic and industrial researchers are underway to explore these aspects and accelerate the compound's progression into clinical trials.
In conclusion, 2-[4-(4-Iodo-phenoxy)-pyrazol-1-yl]-ethanol (CAS: 1707734-83-5) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Continued research is essential to fully unlock its potential and address the remaining challenges in its development.
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